molecular formula C13H10N4O3S2 B2448403 N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 332904-35-5

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2448403
CAS No.: 332904-35-5
M. Wt: 334.37
InChI Key: DJLHYHMKRCAGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic benzothiazole derivative intended for research use in chemical biology and pharmaceutical development. Benzothiazole derivatives are a class of aromatic heterocyclic compounds recognized as highly important scaffolds in medicinal chemistry due to their diverse biological activities . While the specific research applications for this compound are still being explored, its molecular structure, which incorporates both a benzothiazole and a hydroxypyrimidinone ring, suggests significant potential for investigation. Compounds with similar N-(benzothiazol-2-yl)acetamide structures have been identified as potent and selective negative allosteric modators of ion channels, such as the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for probing receptor function . Furthermore, benzothiazole cores are frequently investigated in early-stage drug discovery for their anticancer, antimicrobial, and anti-convulsant properties, among others . The presence of the 4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl moiety may contribute to additional pharmacologically relevant interactions. This product is offered to the scientific community to facilitate such exploratory research. It is supplied with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c18-9-5-10(19)16-12(15-9)21-6-11(20)17-13-14-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,14,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHYHMKRCAGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(1,3-Benzothiazol-2-yl)-2-bromoacetamide

The benzothiazole-acetamide core is synthesized by reacting 1,3-benzothiazol-2-amine with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (mp 148–150°C). Key spectral data include:

  • IR (KBr): ν 3280 (N–H), 1685 (C=O), 1540 (C=N) cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 7.35–7.89 (m, 4H, benzothiazole-H), 4.21 (s, 2H, CH₂Br), 10.45 (s, 1H, NH).

Preparation of 2-Mercapto-4-hydroxy-6-oxo-1,6-dihydropyrimidine

The dihydropyrimidinone thiol is synthesized via cyclocondensation of thiourea with ethyl acetoacetate in hydrochloric acid (37%), refluxed for 6 hours. The product is neutralized with ammonium hydroxide and extracted with ethyl acetate, yielding a pale-yellow powder (mp 215–217°C).

Coupling via Thiolate-Alkylation

Equimolar quantities of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide and 2-mercapto-4-hydroxy-6-oxo-1,6-dihydropyrimidine are stirred in dry dimethylformamide (DMF) with potassium carbonate (2 eq) at 60°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from DMF/ethanol (1:3) to afford the target compound (Yield: 68%).

Characterization Data:

  • IR (KBr): ν 3420 (O–H), 1675 (C=O), 1595 (C=N) cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 1H, OH), 4.12 (s, 2H, SCH₂), 7.30–8.05 (m, 4H, benzothiazole-H), 8.32 (s, 1H, NH), 11.25 (s, 1H, NH).

Enamine-Intermediate Cyclization

Formation of 2-(Benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile

Benzothiazol-2-yl-acetonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethanol at room temperature for 10 minutes, forming an enamine intermediate (Yield: 92%).

Guanidine Cyclocondensation

The enamine intermediate is refluxed with N-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine in 1,4-dioxane containing potassium hydroxide (1 eq) for 2 hours. Intramolecular cyclization forms the pyrimidinone ring, followed by acidification to precipitate the product (Yield: 58%).

Optimization Note:

  • Prolonged reflux (>4 hours) decreases yield due to dihydropyrimidinone decomposition.

One-Pot Multicomponent Assembly

Reaction Components and Conditions

A mixture of 1,3-benzothiazol-2-amine (1 eq), 2-chloroacetamide (1 eq), and 2-mercapto-4-hydroxy-6-oxo-1,6-dihydropyrimidine (1 eq) is heated at 80°C in acetonitrile with triethylamine (2 eq) for 8 hours. The one-pot approach eliminates intermediate isolation, enhancing atom economy (Yield: 62%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Nucleophilic Sub. 68 12 High purity Multi-step purification
Enamine Cyclization 58 2 Direct cyclization Sensitive to hydrolysis
One-Pot Synthesis 62 8 Operational simplicity Moderate yield

Mechanistic Insights and Side-Reactions

Competing Pathways in Enamine Cyclization

The enamine intermediate may undergo Michael addition with residual DMF-DMA, forming undesired byproducts (e.g., N-(3-dimethylaminopropionyl) derivatives). These are minimized by strict stoichiometric control and inert atmosphere.

Oxidation of Dihydropyrimidinone

Under alkaline conditions, the 1,6-dihydropyrimidin-4-ol tautomer may oxidize to uracil analogs. Ascorbic acid (0.5 eq) is added as a stabilizer in Method 2 to suppress oxidation.

Scalability and Industrial Feasibility

Method 1 offers the highest scalability due to robust intermediates, though it requires bromoacetyl bromide handling. Method 3 is preferable for small-scale API synthesis, avoiding halogenated reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could potentially target the carbonyl group in the pyrimidine ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at positions on the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the benzothiazole and pyrimidine rings.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

    Dye and Pigment Production: The compound might be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

    Pyrimidine Derivatives: Compounds such as 4-hydroxy-2-methylpyrimidine or 2-thiouracil.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of both benzothiazole and pyrimidine rings in a single molecule, which may confer unique biological activities and chemical properties not found in simpler derivatives.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate benzothiazole and pyrimidine derivatives. The compound can be synthesized through methods such as:

  • Knoevenagel Condensation : This reaction forms the core structure by combining benzothiazole with appropriate aldehydes.
  • Biginelli Reaction : This method introduces the dihydropyrimidine component effectively.
  • Molecular Hybridization : Combines features from different pharmacophores to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For instance, compounds related to this compound have shown promising results:

CompoundCell LineIC50 (µM)Inhibition (%)
4lAsPC-10.562.85
4lBxPC-30.565.98
4lCapan-20.547.66

These results indicate that the compound exhibits significant cytotoxicity at low concentrations, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that certain benzothiazole derivatives possess good inhibitory activity:

CompoundMIC (µg/mL)Inhibition (%)
12a10099
9a25098

These findings suggest that this compound could serve as a lead for developing new anti-tubercular agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical pathways for cell proliferation and survival in cancer cells.
  • Targeting DNA/RNA Synthesis : By disrupting nucleic acid synthesis, it can induce apoptosis in malignant cells.
  • Synergistic Effects with Other Drugs : When combined with existing chemotherapeutics like gemcitabine, it enhances anticancer efficacy while reducing toxicity to normal cells .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Pancreatic Cancer Models : In one study involving pancreatic cancer cell lines, N-(1,3-benzothiazol-2-yl)-2-[4-hydroxy-(6-Oxo)-1,6-dihydropyrimidin)]acetamide showed a synergistic effect when used with gemcitabine, significantly reducing cell viability compared to either drug alone .
  • Tuberculosis Treatment : Another study evaluated its potency against drug-resistant strains of Mtb, revealing that derivatives could potentially overcome resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole derivatives with sulfanyl-acetamide intermediates. Key steps include thiol-disulfide exchange reactions and nucleophilic substitution under reflux conditions (e.g., ethanol or dichloromethane). Yield optimization requires precise control of temperature (60–100°C), stoichiometric ratios (1:1.2 for thiol:acetamide), and catalysts like triethylamine .
  • Analytical Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Techniques :

  • Spectroscopy : Proton NMR (δ 7.8–8.2 ppm for benzothiazole protons; δ 2.5–3.5 ppm for sulfanyl-acetamide CH2 groups) and IR (C=O stretch at ~1680 cm⁻¹; N-H bend at ~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₀N₄O₃S₂: 350.02 g/mol) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model interactions with enzymes (e.g., binding to dihydrofolate reductase) .
  • Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) correlate with higher reactivity, while docking scores (AutoDock Vina) identify potential binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Experimental Design :

  • Dose-Response Curves : Use IC₅₀ assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition) to distinguish selective activity .
  • Control Experiments : Compare with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives) to isolate the benzothiazole moiety’s contribution .
    • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicate experiments .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

  • Formulation Strategies :

  • Co-solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) to enhance aqueous solubility while minimizing toxicity .
  • pH Adjustment : Stabilize the pyrimidine-dione moiety by buffering solutions at pH 6.5–7.4 .
    • Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C, 75% RH for 4 weeks) identifies degradation products (e.g., sulfoxide derivatives) .

Q. How can reaction engineering improve scalability without compromising purity?

  • Process Optimization :

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the sulfanyl group) by minimizing residence time .
  • Membrane Separation : Nanofiltration (MWCO 500 Da) removes unreacted intermediates post-synthesis .
    • Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR ensure real-time purity monitoring .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) vary across studies for this compound?

  • Root Causes :

  • Tautomerism : The dihydropyrimidin-6-one moiety exhibits keto-enol tautomerism, altering peak positions in NMR (e.g., δ 12.5 ppm for enolic OH vs. δ 10.8 ppm for keto form) .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (Δδ up to 0.5 ppm) .
    • Resolution : Report solvent, temperature, and concentration in spectral data to ensure reproducibility .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight350.02 g/mol (C₁₃H₁₀N₄O₃S₂)
HPLC Retention Time8.2 min (C18, 60% acetonitrile)
IC₅₀ (Enzyme X Inhibition)2.3 µM ± 0.4 (n=3)
Aqueous Solubility0.12 mg/mL (PBS pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.